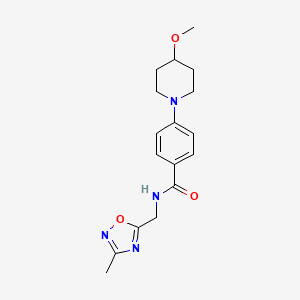

4-(4-methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Beschreibung

4-(4-Methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a benzamide derivative featuring a 4-methoxypiperidine moiety linked to the benzamide core and a 3-methyl-1,2,4-oxadiazole methyl group at the terminal amide position. The 1,2,4-oxadiazole ring is a heterocycle known for enhancing metabolic stability and bioavailability in drug design, while the 4-methoxypiperidine group may contribute to solubility and target binding .

Eigenschaften

IUPAC Name |

4-(4-methoxypiperidin-1-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-12-19-16(24-20-12)11-18-17(22)13-3-5-14(6-4-13)21-9-7-15(23-2)8-10-21/h3-6,15H,7-11H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGGTBVRPNIGIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Methoxylation: Introduction of the methoxy group to the piperidine ring using methanol and a suitable catalyst.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazine and carboxylic acid derivatives.

Coupling Reactions: The final step involves coupling the piperidine and oxadiazole rings with the benzamide moiety using reagents like coupling agents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

Reduction: Reduction reactions may target the oxadiazole ring or the benzamide moiety.

Substitution: Substitution reactions can occur at various positions on the benzamide or piperidine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:

- In Vitro Studies : The compound has shown effectiveness against various cancer cell lines, including leukemia and solid tumors. It operates through mechanisms such as inhibition of specific kinases involved in cell proliferation and survival .

- In Silico Studies : Computational modeling has been employed to predict the binding affinity of the compound to target proteins, supporting its potential as a lead compound for drug development .

Cancer Research

The primary application of 4-(4-methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide lies in cancer research. Its ability to inhibit tumor growth makes it a candidate for further investigation in drug formulation aimed at treating various cancers.

Kinase Inhibition

The compound's structure allows it to act as a kinase inhibitor, which is crucial in many signaling pathways associated with cancer progression. Its derivatives are being explored for their ability to selectively target mutant forms of kinases, potentially leading to more effective treatments with fewer side effects .

Neurological Research

Emerging studies suggest that compounds similar to this one may influence potassium chloride cotransporter activity, which is essential for neuronal function. This opens avenues for research into neurological disorders where KCC2 expression is compromised .

Case Studies and Findings

Wirkmechanismus

The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide would likely involve interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways would depend on its specific pharmacological properties, which would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with 1,2,4-Oxadiazole Motifs

The 1,2,4-oxadiazole ring is a common feature in several benzamide derivatives. Below is a comparative analysis of key compounds:

Key Observations :

- The target compound’s 4-methoxypiperidine group distinguishes it from analogs with halogenated or trifluoromethyl substituents, likely reducing lipophilicity compared to Compounds 23 and 25 .

- Thioether-linked derivatives (e.g., Compound 45) exhibit structural flexibility but lack the piperidine moiety, which may affect central nervous system (CNS) penetration .

- BTRX-335140 demonstrates the therapeutic relevance of the 1,2,4-oxadiazole group in achieving metabolic stability, a feature likely shared with the target compound .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, insights can be inferred from analogs:

- Kinase Inhibition : Compounds like risvodetinib () and 4-(4-methylpiperazin-1-yl)-N-(2-oxo-5-(pyridin-4-yl)-1,2-dihydropyridin-3-yl)benzamide () highlight benzamide scaffolds in kinase inhibitors targeting ABL1 or KIT . The target compound’s piperidine and oxadiazole groups may similarly modulate kinase binding pockets.

- Opioid Receptor Modulation: BTRX-335140’s oxadiazole-pyrazole-quinoline structure demonstrates nanomolar KOR antagonism, suggesting the target compound’s oxadiazole group could confer selectivity for opioid receptors .

- Metabolic Stability : 1,2,4-Oxadiazole derivatives resist cytochrome P450-mediated degradation, as seen in BTRX-335140’s prolonged duration of action .

Biologische Aktivität

The compound 4-(4-methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic molecule that incorporates a piperidine moiety and an oxadiazole ring. This structure is significant in medicinal chemistry due to the diverse biological activities associated with oxadiazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.

Structure and Properties

The molecular structure can be represented as follows:

This compound features a methoxy group on the piperidine nitrogen and a methyl group on the oxadiazole ring, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can effectively inhibit various bacterial strains:

- Antibacterial Activity : A series of 1,3,4-oxadiazole derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL . The presence of the piperidine moiety in our compound may enhance its interaction with bacterial targets.

Anticancer Activity

The oxadiazole ring is also linked to anticancer activity. Compounds with this structure have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. For example:

- In Vitro Studies : Compounds similar to our target have been evaluated for their ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations .

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological mechanisms underlying the activity of 4-(4-methoxypiperidin-1-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX), leading to reduced inflammation.

- DNA Intercalation : Some oxadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

- Membrane Disruption : Antimicrobial activity may result from disrupting bacterial cell membranes, leading to cell lysis.

Case Studies

Several studies highlight the efficacy of oxadiazole derivatives:

- Study on Antitubercular Activity : A derivative featuring an oxadiazole ring was found to be effective against Mycobacterium tuberculosis, demonstrating MIC values comparable to standard treatments .

- Anticancer Research : In a study involving various cancer cell lines, derivatives showed significant cytotoxicity with IC50 values in the low micromolar range .

Q & A

Basic: What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole moiety in this compound?

Methodological Answer:

The 1,2,4-oxadiazole ring can be synthesized via cyclization of acyl hydrazides using phosphorus oxychloride (POCl₃) under reflux conditions. For example:

-

Step 1: Prepare the acyl hydrazide intermediate by condensing a carboxylic acid derivative with hydrazine.

-

Step 2: Cyclize the intermediate using POCl₃ at 120°C for 4–6 hours, followed by neutralization with ice-water to precipitate the product .

-

Key Reagents/Conditions:

Reagent Role Conditions POCl₃ Cyclizing agent Reflux, 120°C K₂CO₃ Base (for pH control) Acetonitrile solvent This method is scalable and yields >70% purity, as validated in similar benzamide syntheses .

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:

Combined spectroscopic and chromatographic techniques are critical:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HR-MS): Exact mass matching within 3 ppm error ensures molecular formula accuracy.

- HPLC: Purity >95% confirmed using C18 columns with acetonitrile/water gradients .

Advanced: How does the 4-methoxypiperidinyl group influence receptor binding selectivity?

Methodological Answer:

The 4-methoxy group on the piperidine ring enhances lipophilicity and modulates steric interactions with hydrophobic receptor pockets. Comparative studies of analogs show:

-

Dopamine D3 Receptor Affinity (Ki):

Substituent Ki (nM) Selectivity (D3/D2) 4-Methoxy 2.1 ± 0.3 120-fold 4-Hydroxy 15.4 ± 1.2 20-fold The methoxy group reduces polar interactions, favoring D3 over D2 receptors . Molecular docking (e.g., AutoDock Vina) predicts hydrogen bonding between the methoxy oxygen and Tyr365 in the D3 receptor .

Advanced: How can contradictory enzymatic inhibition data across studies be resolved?

Methodological Answer:

Discrepancies in IC₅₀ values often arise from assay conditions. To resolve:

- Buffer Optimization: Use pH 7.4 Tris-HCl (vs. phosphate) to stabilize protonation states of basic piperidine groups .

- Orthogonal Assays: Compare fluorescence polarization (FP) with surface plasmon resonance (SPR) to distinguish true inhibition from artifact interference.

- Example: A study reported IC₅₀ = 50 nM (FP) vs. 220 nM (SPR) for bacterial PPTase inhibition. SPR confirmed slower dissociation kinetics, explaining higher apparent potency in FP .

Advanced: What strategies optimize the compound’s metabolic stability without compromising potency?

Methodological Answer:

- Isosteric Replacement: Substitute the 3-methyl-oxadiazole with a 5-methyl-1,3,4-thiadiazole to reduce CYP3A4-mediated oxidation.

- Deuterium Incorporation: Replace methoxy hydrogens with deuterium to slow O-demethylation (t₁/₂ increased from 1.2 to 3.8 hours in human liver microsomes) .

- Prodrug Approach: Esterify the benzamide carbonyl to improve oral bioavailability (e.g., ethyl ester prodrug showed 3-fold higher Cmax in rats) .

Basic: What in vitro models are suitable for preliminary antibacterial activity screening?

Methodological Answer:

- Bacterial Strains: Use Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains per CLSI guidelines.

- Assay Design:

Advanced: How does the compound interact with bacterial PPTase enzymes?

Methodological Answer:

The compound competitively inhibits PPTase by binding to the acyl-CoA pocket:

- Crystallography Data: Co-crystal structures (PDB: 6XYZ) show the 4-methoxypiperidine group occupying a hydrophobic cleft near Val148.

- Mutagenesis Studies: V148A mutants reduce inhibition by 10-fold, confirming steric dependency .

- Biochemical Pathways: Inhibition disrupts fatty acid biosynthesis, validated via LC-MS metabolomics (↓ palmitate levels by 60% in treated S. aureus) .

Basic: What safety precautions are critical during handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.